An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-benzothiadiazol-5-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-benzothiadiazol-5-ol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Amino-benzo[1][2][3]thiadiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the heterocyclic compound 4-Amino-benzo[1][2][3]thiadiazol-5-ol. In the absence of direct, published experimental spectra for this specific molecule, this document provides a robust, predictive framework for its NMR characterization. By leveraging established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and data from analogous structures, this guide will empower researchers to confidently identify and characterize this compound. Furthermore, it outlines detailed experimental protocols for data acquisition and processing, and provides a theoretical foundation for spectral interpretation, including the application of advanced 2D NMR techniques and computational (DFT-GIAO) prediction methods.
Introduction
4-Amino-benzo[1][2][3]thiadiazol-5-ol is a substituted benzothiadiazole, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The benzo[1][2][3]thiadiazole scaffold is a key component in a variety of pharmacologically active agents. Accurate and unambiguous structural elucidation is a critical prerequisite for any drug development program, and NMR spectroscopy stands as the gold standard for this purpose.
This technical guide is designed to serve as a key resource for scientists working with or synthesizing 4-Amino-benzo[1][2][3]thiadiazol-5-ol. It provides a detailed predictive analysis of its ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data analysis.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for 4-Amino-benzo[1][2][3]thiadiazol-5-ol, the following tables present predicted chemical shifts. These predictions are derived from a combination of established substituent chemical shift (SCS) increments for benzene derivatives, and analysis of experimental data for structurally related compounds, including aminophenols and other substituted benzothiadiazoles.
Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-benzo[1][2][3]thiadiazol-5-ol
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.0 - 10.0 | br s | - | OH |
| ~6.5 - 7.0 | d | ~8-9 | H-6 or H-7 |
| ~6.0 - 6.5 | d | ~8-9 | H-7 or H-6 |
| ~5.0 - 6.0 | br s | - | NH₂ |
Note: The exact chemical shifts of the -OH and -NH₂ protons are highly dependent on solvent, concentration, and temperature. These protons are also exchangeable with deuterium.
Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-benzo[1][2][3]thiadiazol-5-ol
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150 - 160 | C-5 |
| ~145 - 155 | C-4 |
| ~140 - 150 | C-7a |
| ~135 - 145 | C-3a |
| ~110 - 120 | C-6 or C-7 |
| ~100 - 110 | C-7 or C-6 |
Rationale for Predicted Chemical Shifts
The prediction of the ¹H and ¹³C NMR spectra for 4-Amino-benzo[1][2][3]thiadiazol-5-ol is based on the additive effects of the amino (-NH₂) and hydroxyl (-OH) substituents on the benzo[1][2][3]thiadiazole core.
¹H NMR Spectrum
The two aromatic protons, H-6 and H-7, form an AX or, more likely, an AB spin system. Both the -NH₂ and -OH groups are strong electron-donating groups, which will shield the aromatic protons, causing their signals to appear at a relatively high field (low ppm) for aromatic protons. The ortho and para positions relative to these substituents will experience the greatest shielding.
The hydroxyl proton is expected to be a broad singlet and its chemical shift is highly variable. Similarly, the amino protons will also appear as a broad singlet.
¹³C NMR Spectrum
The electron-donating -NH₂ and -OH groups will cause significant upfield shifts (shielding) for the carbon atoms in the benzene ring, particularly the ortho and para carbons. The carbons directly attached to the nitrogen and oxygen atoms (C-4 and C-5) will be significantly deshielded due to the electronegativity of these heteroatoms. The quaternary carbons of the fused ring system (C-3a and C-7a) will also have distinct chemical shifts influenced by the heterocyclic ring and the substituents.
Experimental Protocols
To obtain high-quality NMR data for 4-Amino-benzo[1][2][3]thiadiazol-5-ol, the following experimental procedures are recommended.
Sample Preparation
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Solvent Selection: A deuterated polar aprotic solvent such as DMSO-d₆ is recommended due to the expected polarity of the compound and its ability to participate in hydrogen bonding, which can help in observing the -OH and -NH₂ protons.
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Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
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Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
1D NMR Data Acquisition
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¹H NMR:
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A standard single-pulse experiment should be used.
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A spectral width of at least 15 ppm is recommended to ensure all signals, including potentially broad -OH and -NH₂ protons, are observed.
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A relaxation delay of 2-5 seconds is advisable for quantitative integration.
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¹³C NMR:
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A proton-decoupled pulse program (e.g., zgpg30) should be used to obtain singlets for all carbon signals.
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A spectral width of at least 200 ppm is necessary to cover the entire range of expected chemical shifts.
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A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
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2D NMR for Structure Elucidation
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
Caption: Recommended NMR experimental workflow for structural elucidation.
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COSY (Correlation Spectroscopy): This experiment will reveal the coupling between the two aromatic protons (H-6 and H-7).
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HSQC (Heteronuclear Single Quantum Coherence): This will correlate each proton to the carbon it is directly attached to, allowing for the assignment of the protonated aromatic carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for assigning the quaternary carbons. Correlations will be observed between protons and carbons that are two or three bonds away. For example, H-6 should show correlations to C-4, C-5, and C-7a.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which can be useful in confirming the spatial proximity of the substituents to the aromatic protons.
Data Interpretation and Structural Verification
The interpretation of the acquired NMR data should be a systematic process.
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¹H NMR Analysis:
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Identify the number of signals, their chemical shifts, integrations, and multiplicities.
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The two doublets in the aromatic region will confirm the 1,2,3,4-tetrasubstituted pattern of the benzene ring.
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The broad singlets for the -OH and -NH₂ protons can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear due to deuterium exchange.
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¹³C NMR Analysis:
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Count the number of signals to confirm the presence of all six unique carbon atoms in the aromatic system.
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Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to distinguish between CH, CH₂, and CH₃ groups (in this case, to identify the two CH carbons).
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2D NMR Analysis:
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Use the HSQC spectrum to connect the proton signals to their corresponding carbon signals.
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Systematically analyze the HMBC correlations to build the carbon skeleton and assign the quaternary carbons. For example, the proton at the higher field (more shielded) is likely H-7, being ortho to the amino group and meta to the hydroxyl group. This proton should show HMBC correlations to C-5 and C-3a.
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The Role of Computational Chemistry in Spectral Prediction
In the absence of experimental data, computational methods provide a powerful tool for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), has been shown to provide accurate predictions for a wide range of organic molecules.
For 4-Amino-benzo[1][2][3]thiadiazol-5-ol, a DFT-GIAO calculation could be performed to obtain theoretical ¹H and ¹³C chemical shifts. These calculated values can then be compared with the predicted values based on empirical data and ultimately with the experimental data once it is acquired. This approach provides an additional layer of confidence in the structural assignment. Several studies have demonstrated the utility of this approach for heterocyclic systems.[2]
Caption: Workflow for computational NMR spectral prediction using DFT-GIAO.
Conclusion
This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 4-Amino-benzo[1][2][3]thiadiazol-5-ol. By presenting predicted spectral data based on sound chemical principles and outlining detailed experimental and interpretative methodologies, this document serves as a valuable resource for researchers in the field of drug discovery and development. The integration of predictive techniques, standard experimental protocols, advanced 2D NMR experiments, and computational chemistry provides a robust and self-validating system for the structural characterization of this and related heterocyclic compounds.
References
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Schiaffino-Ortega, S., Espinosa, A., Gallo, M. A., López-Cara, L. C., & Entrena, A. (2014). ¹H, ¹³C NMR studies of new 3-aminophenol isomers linked to pyridinium salts. Magnetic Resonance in Chemistry, 52(1-2), 40-46. [Link]
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Samultsev, D. O., Semenov, V. A., & Krivdin, L. B. (2014). On the accuracy of the GIAO-DFT calculation of ¹⁵N NMR chemical shifts of the nitrogen-containing heterocycles—a gateway to better agreement with experiment at lower computational cost. Magnetic Resonance in Chemistry, 52(5), 222-230. [Link]
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Royal Society of Chemistry. (2020). S1 Supplementary Information: Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure determination of organic compounds. Springer Science & Business Media.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Substituent Effects on Benzene Rings. Retrieved from [Link]
Sources
- 1. 1H, 13C NMR studies of new 3-aminophenol isomers linked to pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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